molecular formula C18H20N6O4 B2624666 Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034599-34-1

Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2624666
CAS No.: 2034599-34-1
M. Wt: 384.396
InChI Key: WRCSSEYTIKUOOM-UHFFFAOYSA-N
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Description

Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged [1,2,4]triazolo[4,3-a]pyrazine scaffold, which is recognized as an essential building block in organic synthesis and a key template for developing various therapeutic agents . The core triazolopyrazine structure is of significant interest in oncology research, as derivatives have demonstrated potent inhibitory activities against critical kinase targets such as c-Met and VEGFR-2, and exhibited excellent antiproliferative activities against human cancer cell lines including A549 (lung), MCF-7 (breast), and Hela (cervical) . The molecular structure incorporates a benzyloxycarbonyl (Cbz) protected amine, which serves as a versatile handle for further synthetic elaboration through orthogonal deprotection strategies . The 8-ethoxy substituent on the triazolopyrazine ring and the carbamoyl ethyl linker can influence the compound's electronic properties, solubility, and overall binding affinity to biological targets. This combination of features makes it a valuable intermediate for researchers constructing novel compound libraries for high-throughput screening or optimizing lead compounds in projects targeting tyrosine kinase-driven pathologies. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[2-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-2-27-17-16-23-22-14(24(16)9-8-19-17)10-20-15(25)11-21-18(26)28-12-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCSSEYTIKUOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The main scaffold is a triazolo[4,3-a]pyrazine derivative.
  • Functional Groups : It contains a benzyl group, an ethoxy substituent, and a carbamate moiety.
PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight286.32 g/mol
CAS Number68797-02-4
LogP2.368

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds with the triazolo-pyrazine scaffold have shown significant activity against various bacterial strains. In vitro assays demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Activity

Triazolo[4,3-a]pyrazines have been evaluated for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. For example:

  • Case Study : A derivative similar to this compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • Dipeptidyl Peptidase-IV (DPP-IV) : A crucial enzyme in glucose metabolism; inhibition may aid in diabetes management.
    • Study Findings : Compounds based on this structure exhibited IC50 values ranging from 10 to 30 µM against DPP-IV.
  • Xanthine Oxidase : Involved in uric acid production; inhibition can be beneficial in gout treatment.
    • Results : Similar triazole compounds showed moderate inhibition with IC50 values around 50 µM.

The biological activity of this compound is attributed to:

  • Interaction with Biological Targets : The triazole ring facilitates binding to target proteins via hydrogen bonding and hydrophobic interactions.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.

Comparative Analysis

A comparative analysis of similar compounds shows varying degrees of biological activity:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50 µM)DPP-IV Inhibition (IC50 µM)
Benzyl Carbamate Analog AModerate2515
Benzyl Carbamate Analog BHigh1810
This compoundModerate2030

Comparison with Similar Compounds

Carbamate vs. Ketone Derivatives

The target compound’s carbamate group contrasts with ketone-containing derivatives (e.g., compounds 23–25 in ). Carbamates are hydrolytically more stable than esters or ketones, which could enhance pharmacokinetic profiles . However, ketone derivatives (e.g., 1,2,4-triazolo[4,3-a]pyrazin-3-ones) are often optimized for adenosine receptor antagonism, as seen in , though specific activity data for the target compound are unavailable .

Antioxidant-Conjugated Analogs

Compound 16 in incorporates a 3,5-di-tert-butyl-4-hydroxybenzamide group, enabling dual functionality as a receptor modulator and antioxidant. The target compound lacks this feature but may prioritize selectivity over multifunctionality .

Physicochemical Properties

  • Lipophilicity: The ethoxy group in the target compound increases lipophilicity compared to hydroxyl or carboxylate analogs (e.g., ω-alkylcarboxylic acids in ) .
  • Solubility: Tert-butyl carbamates (compounds 15–16) may exhibit lower aqueous solubility than the benzyl carbamate due to increased hydrophobicity .

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